ガノデルマンジオール

概要

説明

ガノデルマンジオールは、薬用キノコであるレイシから単離された生物活性トリテルペノイド化合物です。 この化合物は、抗炎症作用、肝保護作用、メラニン生成抑制作用など、多様な生物活性を持つことから、大きな注目を集めています .

2. 製法

合成経路および反応条件: ガノデルマンジオールは、エタノール抽出後、酢酸エチル分画を用いてレイシから抽出することができます . EtOAc可溶性画分を繰り返しカラムクロマトグラフィーにかけて、ガノデルマンジオールを単離します .

工業的生産方法: ガノデルマンジオールの工業的生産は、木株、ポットまたはボトル、おがくず袋、タンク栽培など、さまざまな方法を用いてレイシを栽培することによって行われます . 収穫された子実体は、その後処理されて、化合物が抽出されます。

3. 化学反応解析

反応の種類: ガノデルマンジオールは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。

置換: 臭素 (Br₂) や塩素 (Cl₂) などの試薬を用いてハロゲン化反応を行うことができます。

主な生成物: これらの反応から生成される主な生成物は、さまざまな酸化体および還元体ガノデルマンジオール誘導体であり、異なる生物活性を示す可能性があります .

4. 科学研究への応用

科学的研究の応用

Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.

Biology: Ganodermanondiol has shown inhibitory effects on tyrosinase activity and melanin production, making it a potential candidate for skin-whitening products

Medicine: The compound exhibits hepatoprotective, anti-inflammatory, and anti-HIV properties, highlighting its therapeutic potential

Industry: Ganodermanondiol is used in the cosmetic industry for its skin-whitening effects and in the pharmaceutical industry for developing new drugs

作用機序

ガノデルマンジオールは、細胞内のチロシナーゼおよびチロシナーゼ関連タンパク質 (TRP-1、TRP-2) ならびにマイクロフタールミア関連転写因子 (MITF) の活性および発現を阻害することによって効果を発揮します . これにより、メラニン産生が減少します。 さらに、ガノデルマンジオールは、メラニン生成に関与するミトゲン活性化プロテインキナーゼ (MAPK) カスケードおよびサイクリックAMP (cAMP) 依存性シグナル伝達経路に影響を与えます .

類似の化合物:

- ガノデリオールF

- ガノデルマンノントリオール

- ルシディモールAおよびB

- ガノデリック酸CおよびD

比較: ガノデルマンジオールは、他の類似化合物と比較して、チロシナーゼ活性およびメラニン産生に対する強力な阻害効果を持つという点でユニークです . さらに、抗炎症作用や肝保護作用などの多様な生物活性を持つことから、さまざまな用途に適した多用途の化合物となっています .

生化学分析

Biochemical Properties

Ganodermanondiol interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the activity and expression of cellular tyrosinase, a key enzyme in melanogenesis . It also affects the expression of tyrosinase-related proteins and the microphthalmia-associated transcription factor (MITF), thereby decreasing melanin production .

Cellular Effects

Ganodermanondiol has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the melanin content in B16F10 melanoma cells .

Molecular Mechanism

Ganodermanondiol exerts its effects at the molecular level through various mechanisms . It inhibits the activity and expression of cellular tyrosinase and decreases the expression of tyrosinase-related proteins and MITF . Furthermore, it affects the mitogen-activated protein kinase (MAPK) cascade and cyclic adenosine monophosphate (cAMP)-dependent signaling pathway, which are involved in melanogenesis .

Temporal Effects in Laboratory Settings

The effects of Ganodermanondiol change over time in laboratory settings

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Ganodermanondiol can be extracted from Ganoderma lucidum using ethanol extraction followed by ethyl acetate fractionation . The EtOAc-soluble fraction is subjected to repeated column chromatography to isolate ganodermanondiol .

Industrial Production Methods: The industrial production of ganodermanondiol primarily involves the cultivation of Ganoderma lucidum using various methods such as wood log, pot or bottle, sawdust bag, and tank cultivation . The fruiting bodies are then harvested and processed to extract the compound.

化学反応の分析

Types of Reactions: Ganodermanondiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ganodermanondiol, which may exhibit different biological activities .

類似化合物との比較

- Ganoderiol F

- Ganodermanontriol

- Lucidimol A and B

- Ganoderic acids C and D

Comparison: Ganodermanondiol is unique due to its potent inhibitory effects on tyrosinase activity and melanin production, which are more pronounced compared to other similar compounds . Additionally, its diverse biological activities, including anti-inflammatory and hepatoprotective properties, make it a versatile compound for various applications .

特性

IUPAC Name |

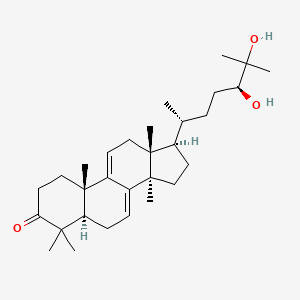

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJIHHYEPHRIET-XEFAKFPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910578 | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107900-76-5 | |

| Record name | Ganodermanondiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganodermanondiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。